

Core Physicochemical & Structural Characteristics

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Compound of Interest

Compound Name: *Methyl 5-chloro-6-cyanonicotinate*

Cat. No.: *B1400209*

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Methyl 5-chloro-6-cyanonicotinate is a polysubstituted pyridine derivative. The pyridine core is a privileged scaffold in drug discovery, and the specific arrangement of its functional groups—chloro, cyano, and methyl ester—provides multiple reaction handles for molecular elaboration. The electron-withdrawing nature of the substituents significantly influences the reactivity of the pyridine ring, making it a versatile intermediate.

Key physicochemical data are summarized below for rapid reference.

Property	Value	Source
CAS Number	398457-04-0	[1]
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	[1]
Molecular Weight	196.59 g/mol	[1]
Melting Point	120-122 °C	[1]
Appearance	White to off-white solid	[2]
MDL Number	MFCD18258701	[1]

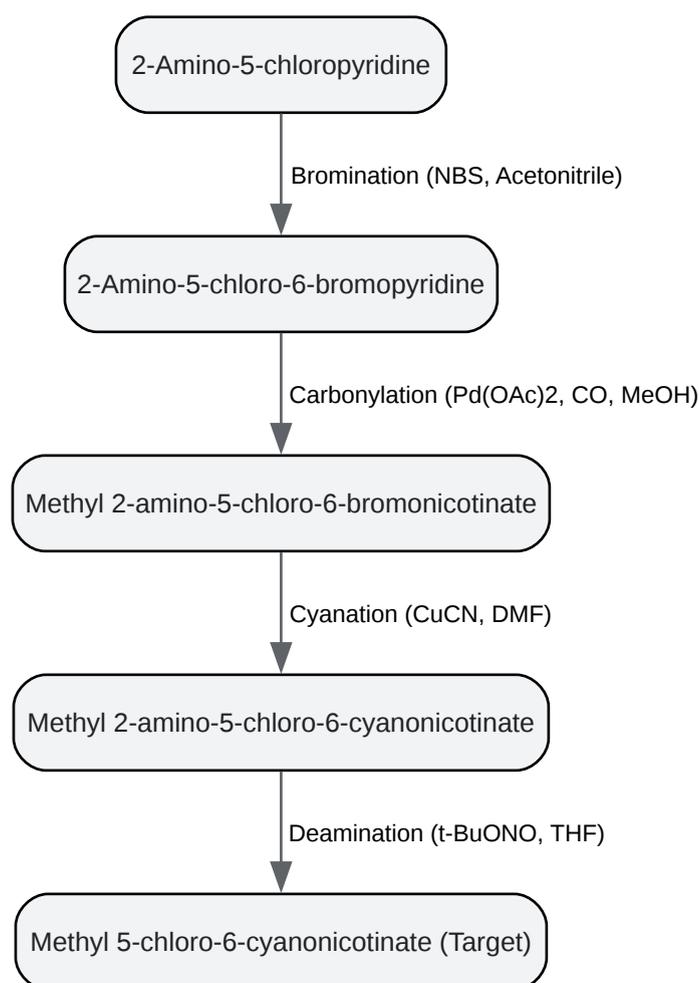
Synthesis and Mechanistic Rationale

The synthesis of highly substituted pyridines like **Methyl 5-chloro-6-cyanonicotinate** requires a strategic approach. While multiple routes are conceivable, a common and effective strategy

involves the construction of the pyridine ring followed by functional group interconversion. Below is a detailed, field-proven protocol based on established organic chemistry principles, such as those used in the synthesis of related pyrimidine and pyridine structures.[3][4]

Proposed Synthetic Workflow

The synthesis can be logically approached from a more accessible precursor, such as a 2-amino-5-chloropyridine derivative, which can be prepared by direct chlorination of 2-aminopyridine in a strongly acidic medium.[5] The subsequent steps involve introducing the cyano and methyl ester functionalities.



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Caption: Proposed synthetic workflow for **Methyl 5-chloro-6-cyanonicotinate**.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-5-chloropyridine

- Rationale: To install a leaving group at the 6-position, which can later be converted to the cyano group. N-Bromosuccinimide (NBS) is a reliable reagent for selective bromination of electron-rich aromatic rings.
- Procedure:
 - Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.
 - Cool the solution to 0 °C in an ice bath.
 - Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor reaction completion by TLC or LC-MS.
 - Quench the reaction with aqueous sodium thiosulfate solution.
 - Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-chloro-6-bromopyridine.

Step 2: Palladium-Catalyzed Carbonylation

- Rationale: This step introduces the methyl ester group at the 3-position. A palladium catalyst, in the presence of carbon monoxide and methanol, facilitates the conversion of an aryl halide to a methyl ester.
- Procedure:
 - To a pressure vessel, add 2-amino-5-chloro-6-bromopyridine (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., dppf, 0.06 eq) in methanol.
 - Add a non-nucleophilic base such as triethylamine (2.0 eq).
 - Pressurize the vessel with carbon monoxide (50-100 psi).

- Heat the mixture to 80-100 °C for 18-24 hours.
- After cooling, vent the CO pressure carefully in a fume hood.
- Filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to obtain Methyl 2-amino-5-chloro-6-bromonicotinate.

Step 3: Cyanation of the Aryl Bromide

- Rationale: The Rosenmund-von Braun reaction is a classic method for converting an aryl halide to a nitrile using a copper(I) cyanide source. This is a crucial step to install the cyano group.
- Procedure:
 - Combine Methyl 2-amino-5-chloro-6-bromonicotinate (1.0 eq) and copper(I) cyanide (1.5 eq) in a high-boiling polar aprotic solvent like DMF or NMP.
 - Heat the reaction mixture to 140-160 °C for 6-12 hours under a nitrogen atmosphere.
 - Monitor the disappearance of starting material by TLC or LC-MS.
 - Cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.
 - Extract the product with ethyl acetate, wash thoroughly with water and brine, dry, and concentrate. Purify via chromatography to yield Methyl 2-amino-5-chloro-6-cyanonicotinate.

Step 4: Deamination (Sandmeyer-type reaction)

- Rationale: The final step is to remove the amino group at the 2-position. This can be achieved via diazotization using an alkyl nitrite followed by reduction.
- Procedure:
 - Dissolve Methyl 2-amino-5-chloro-6-cyanonicotinate (1.0 eq) in THF.

- Add tert-Butyl nitrite (1.5 eq) dropwise at room temperature.
- Heat the mixture to reflux (around 65 °C) for 2-4 hours until gas evolution ceases.
- Cool the reaction and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the final product, **Methyl 5-chloro-6-cyanonicotinate**.

Analytical Characterization

Structural confirmation is paramount. The following table summarizes the expected spectroscopic data for **Methyl 5-chloro-6-cyanonicotinate**, which are essential for quality control and reaction monitoring.^{[6][7]}

Technique	Expected Signature
¹ H NMR	- ~8.5-9.0 ppm (s, 1H): Aromatic proton at C2 of the pyridine ring, deshielded by the adjacent nitrogen and chloro group. - ~8.0-8.5 ppm (s, 1H): Aromatic proton at C4 of the pyridine ring. - ~4.0 ppm (s, 3H): Methyl protons of the ester group.
¹³ C NMR	- ~165 ppm: Carbonyl carbon of the ester. - ~150-160 ppm: Quaternary carbons of the pyridine ring (C2, C6). - ~120-140 ppm: Aromatic CH carbons and other quaternary carbons. - ~115 ppm: Nitrile carbon. - ~53 ppm: Methyl carbon of the ester.
IR (Infrared)	- ~2230 cm ⁻¹ : Sharp, strong absorption for the C≡N (nitrile) stretch. - ~1730 cm ⁻¹ : Strong absorption for the C=O (ester) stretch. - ~1550-1600 cm ⁻¹ : Absorptions for C=C and C=N bonds in the aromatic ring. - ~700-850 cm ⁻¹ : Absorption for the C-Cl stretch.
MS (Mass Spec)	- m/z 196/198: Molecular ion peak [M] ⁺ showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

Central Role in Medicinal Chemistry

Methyl 5-chloro-6-cyanonicotinate is not an end-product therapeutic but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications.

- **Cyano Group (C6):** Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a key vector for diversification.
- **Chloro Group (C5):** Acts as a leaving group for nucleophilic aromatic substitution (S_NAr) or as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to

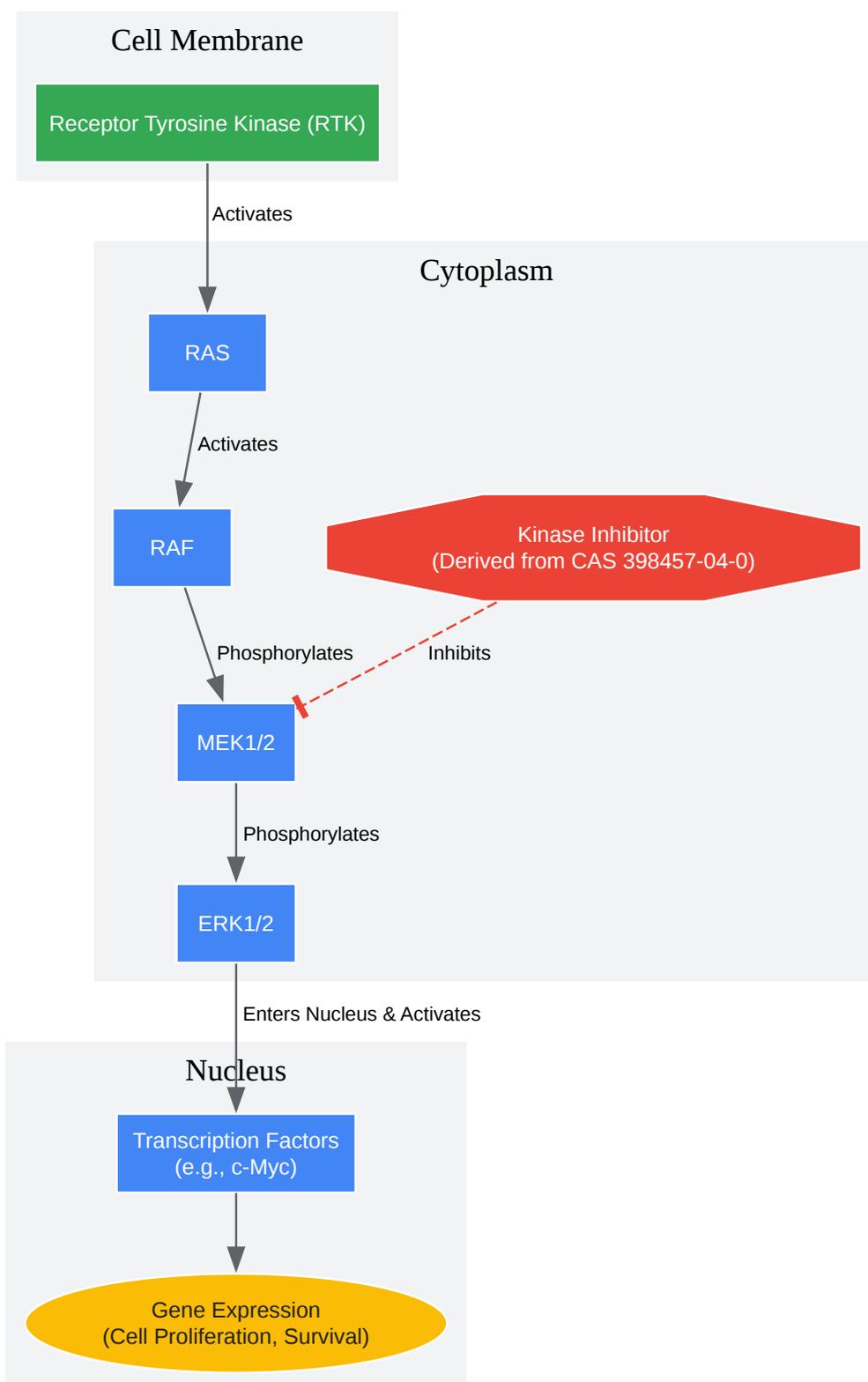
introduce complex aryl or heteroaryl moieties.

- Ester Group (C3): Can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol.

Application: Synthesis of Kinase Inhibitors

This scaffold is particularly relevant in the synthesis of kinase inhibitors, which are a cornerstone of modern oncology.^[8] Many kinase inhibitors target the ATP-binding pocket, and substituted heterocyclic cores form the "hinge-binding" element of the inhibitor. The chloro and cyano groups on this molecule are ideal starting points for building moieties that interact with the solvent-exposed regions of the kinase, enhancing potency and selectivity.^{[9][10]}

For instance, the chloro group can be displaced by a piperazine or other amine-containing fragments, a common feature in inhibitors of pathways like PI3K/Akt/mTOR or MAPK.^{[11][12]}
^[13]



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Caption: Role of kinase inhibitors in the MAPK signaling pathway.

Safety and Handling

As a laboratory chemical, **Methyl 5-chloro-6-cyanonicotinate** must be handled with appropriate care. The primary hazard identified is irritation.[1]

- GHS Hazard Classification:
 - Skin Irritation (Category 2)[14][15]
 - Serious Eye Irritation (Category 2)[14][15]
 - May cause respiratory irritation (STOT SE 3)[14][16]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[17]
 - Eye Protection: Use safety glasses with side-shields or chemical goggles.[17]
 - Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.[17]
- Handling and Storage:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[18]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[18]
 - Wash hands and any exposed skin thoroughly after handling.[19]
 - Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17][18]
- First Aid Measures:
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[18][20]

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[18]
[20]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[18]
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[20]

This guide provides a robust framework for understanding and utilizing **Methyl 5-chloro-6-cyanonicotinate**. By appreciating the chemistry behind its synthesis and the strategic value of its functional groups, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutics.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 274413, Methyl 5-chloropentanoate. Retrieved from [\[Link\]](#)
- Scribd. (n.d.). Process for 2-Chloro-5-Chloromethylthiazole. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
- ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764313, Methyl 5-bromo-6-chloronicotinate. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2014). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Retrieved from [\[Link\]](#)

- ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. Retrieved from [\[Link\]](#)
- CrashCourse. (2020, September 30). Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13. YouTube. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [\[Link\]](#)
- Organic Syntheses. (n.d.). Synthesis of β -Keto Esters by C-Acylation of Preformed Enolates. Retrieved from [\[Link\]](#)
- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [\[Link\]](#)
- The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper(I). Retrieved from [\[Link\]](#)
- MDPI. (2021). Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteiny Amide Inhibitors. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

- MBL Life Science. (2025). Safety Data Sheet. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Retrieved from [[Link](#)]
- PubMed. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Methylchloroisoithiazolinone. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5 H -pyrano pyrimidin-2,4-diones.... Retrieved from [[Link](#)]
- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825).... Retrieved from [[Link](#)]
- BD. (2025). Safety Data Sheet. Retrieved from [[Link](#)]

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Sources

1. matrixscientific.com [matrixscientific.com]
2. Methylchloroisoithiazolinone - Wikipedia [en.wikipedia.org]
3. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. researchgate.net [researchgate.net]
5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
6. youtube.com [youtube.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]
- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. mdpi.com [mdpi.com]
- 14. Methyl 5-chloropentanoate | C₆H₁₁ClO₂ | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 5-bromo-6-chloronicotinate | C₇H₅BrClNO₂ | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methyl 6-chloro-5-nitronicotinate | C₇H₅ClN₂O₄ | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mblbio.com [mblbio.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. regdocs.bd.com [regdocs.bd.com]
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